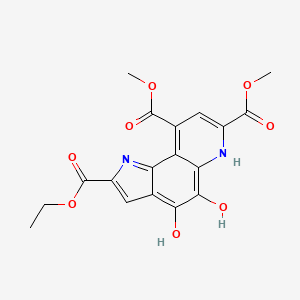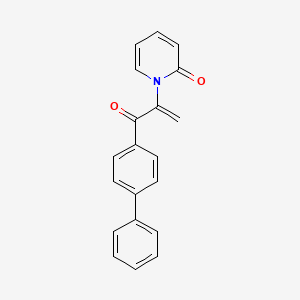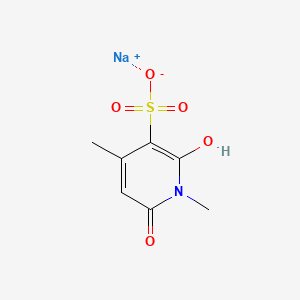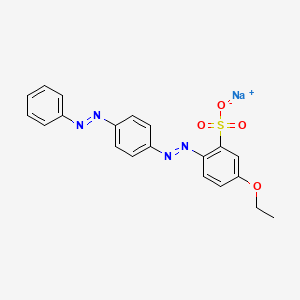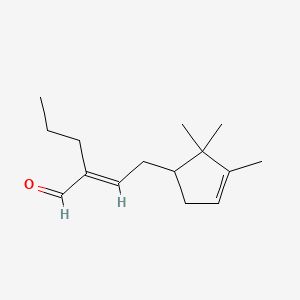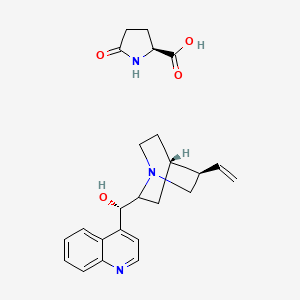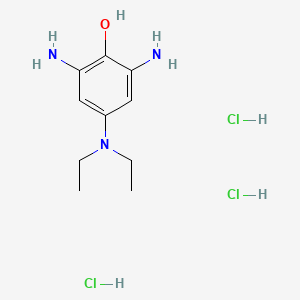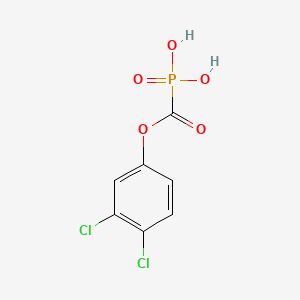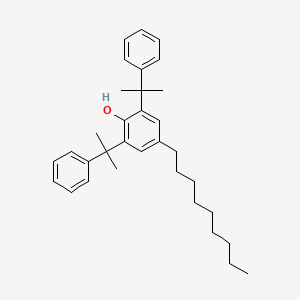![molecular formula C14H11N3O4 B12682026 2-(2-Aminoethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 162265-48-7](/img/structure/B12682026.png)
2-(2-Aminoethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-nitro- は、イソキノリン類に属する複雑な有機化合物です。イソキノリン類は、キノリン類と構造的に関連する複素環式芳香族有機化合物です。この特定の化合物は、6位にニトロ基と2位にアミノエチル基が存在することを特徴とし、イソキノリン類のユニークな誘導体となっています。
準備方法
合成経路と反応条件
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-nitro- の合成は、通常、複数段階の有機反応を伴います。一般的な方法としては、イソキノリン誘導体のニトロ化、続いて求核置換反応によるアミノエチル基の導入があります。反応条件には、ニトロ化に硫酸などの強酸を使用し、置換反応に水酸化ナトリウムなどの塩基を使用することがよくあります。
工業的生産方法
工業的な環境では、この化合物の生産には、温度、圧力、反応物の濃度などの反応条件を精密に制御するために、連続フローリアクターが使用される場合があります。反応速度と収率を向上させるために、触媒が使用されることもあります。最終生成物の精製は、通常、結晶化またはクロマトグラフィー技術によって行われます。
化学反応の分析
反応の種類
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-nitro- は、以下の化学反応など、さまざまな種類の化学反応を起こします。
酸化: 特定の条件下で、ニトロ基をアミノ基に還元することができます。
還元: 化合物を還元して、異なる誘導体を作ることができます。
置換: アミノエチル基は、置換反応に関与して、新しい化合物を形成することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: パラジウム触媒の存在下での水素ガスなどの試薬。
置換: 塩基の存在下でのハロアルカンやアシルクロリドなどの試薬。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ニトロ基の還元により、1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-amino- を得ることができます。
科学的研究の応用
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-nitro- は、科学研究において幅広い用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性を研究されています。
医学: 特に特定の酵素や受容体を標的とする、医薬品開発における潜在的な用途について調査されています。
産業: 染料、顔料、その他の特殊化学品の生産に使用されます。
作用機序
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-nitro- の作用機序には、特定の分子標的との相互作用が含まれます。ニトロ基は、細胞成分と相互作用してさまざまな生物学的効果をもたらす可能性のある反応性中間体を形成するために、還元を受けることができます。アミノエチル基は、化合物が特定の受容体や酵素に結合する能力を高め、それらの活性を調節することができます。
類似化合物の比較
類似化合物
- 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-amino-
- 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-hydroxy-
- 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-methyl-
独自性
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-nitro- は、ニトロ基とアミノエチル基の両方が存在することが特徴であり、これにより、独特の化学的および生物学的特性が与えられます。ニトロ基はレドックス反応に関与することができますが、アミノエチル基は特定の分子標的への結合親和性を高めることができます。
類似化合物との比較
Similar Compounds
- 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-amino-
- 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-hydroxy-
- 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-methyl-
Uniqueness
1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-6-nitro- is unique due to the presence of both a nitro group and an aminoethyl group, which confer distinct chemical and biological properties. The nitro group can participate in redox reactions, while the aminoethyl group can enhance binding affinity to specific molecular targets.
特性
CAS番号 |
162265-48-7 |
|---|---|
分子式 |
C14H11N3O4 |
分子量 |
285.25 g/mol |
IUPAC名 |
2-(2-aminoethyl)-6-nitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C14H11N3O4/c15-6-7-16-13(18)9-3-1-2-8-11(17(20)21)5-4-10(12(8)9)14(16)19/h1-5H,6-7,15H2 |
InChIキー |
SHXLELZKHGOXQX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCN)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




